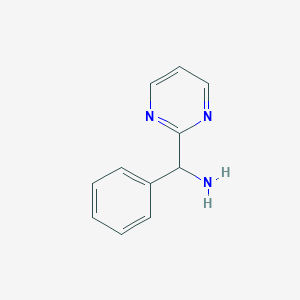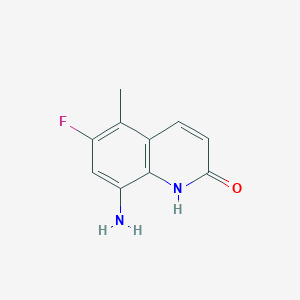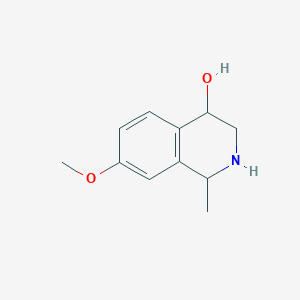
8-Quinolinol, 1,2-dihydro-2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is a chemical compound belonging to the class of dihydroquinolines. This compound is known for its significant pharmacological and industrial applications. It is widely used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils . Additionally, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol typically involves the condensation of aniline with acetone. This reaction is catalyzed by metal-exchanged tungstophosphoric acid supported on γ-Al2O3 . The reaction conditions are optimized to achieve high yields, and the catalysts are characterized by various techniques such as XRD, Raman, and FE-SEM . The classical method of synthesis involves a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol often employs heterogeneous catalytic condensation of aniline with acetone. Metal-exchanged tungstophosphoric acid catalysts, such as Zn2±, Sn2±, and Cu2±exchanged TPA supported on γ-Al2O3, are used to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with enhanced properties.
Common Reagents and Conditions: Common reagents used in the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions are optimized to achieve high yields and selectivity. For example, the oxidation of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate .
Major Products: The major products formed from the reactions of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol include various derivatives with enhanced antioxidant and pharmacological properties. These derivatives are used in various applications, including rubber technologies and pharmaceuticals .
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced properties. In biology and medicine, it exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties, making it a valuable compound for drug development . In the industry, it is used as an antioxidant in rubber technologies and in preserving animal nutriments and vegetable oils .
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol involves its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and preventing oxidative damage to cells and tissues . The molecular targets and pathways involved in its mechanism of action include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Comparación Con Compuestos Similares
2,2,4-Trimethyl-1,2-dihydroquinolin-8-ol is unique compared to other similar compounds due to its relatively low price and ease of application . Similar compounds include other dihydroquinoline derivatives, such as 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) and its dimeric analogs . These compounds also exhibit antioxidant properties and are used in various industrial and pharmacological applications .
Propiedades
Número CAS |
117330-56-0 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1H-quinolin-8-ol |
InChI |
InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-7,13-14H,1-3H3 |
Clave InChI |
HSWLSJAGPDRWLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=CC=C2O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
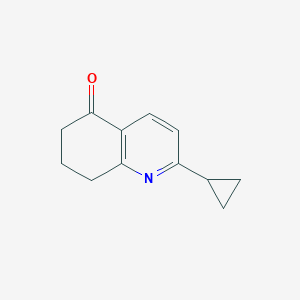

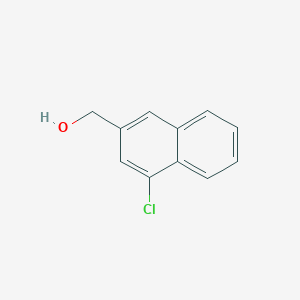

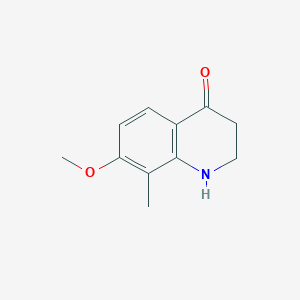
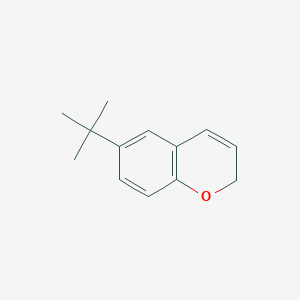
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)



